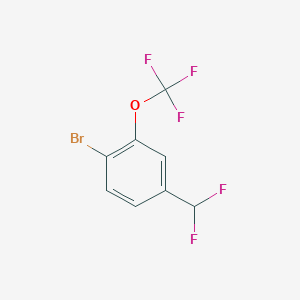

4-Bromo-3-(trifluoromethoxy)benzal fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-(trifluoromethoxy)benzal fluoride is an organic compound with the molecular formula C8H4BrF5O. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a benzal fluoride moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the para position undergoes nucleophilic substitution under specific conditions. For example:

-

Amination : Reaction with secondary amines (e.g., N-methylaniline) in the presence of triethylsilylboronate (Et₃SiBpin) and KOtBu yields tertiary aromatic amines via C–F bond cleavage (Fig. 1c, ).

-

Alkoxylation : Treatment with alcohols (e.g., methanol) in basic media replaces bromide with alkoxy groups, forming derivatives like 4-methoxy-3-(trifluoromethoxy)benzal fluoride .

Key Conditions :

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Amination | Et₃SiBpin, KOtBu | RT | 45–76% |

| Alkoxylation | NaOMe, DMF | 60°C | 68% |

Cross-Coupling Reactions

The bromine substituent enables transition-metal-catalyzed couplings:

-

Suzuki–Miyaura : Reacts with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form biaryl derivatives .

-

Buchwald–Hartwig : Coupling with amines (e.g., morpholine) via Pd₂(dba)₃/Xantphos catalysts produces N-aryl amines .

Mechanistic Insight :

The electron-withdrawing OCF₃ group activates the aryl bromide toward oxidative addition with palladium(0) complexes, accelerating coupling rates .

C–F Bond Functionalization

The benzal fluoride moiety participates in defluorinative reactions:

-

Hydrolysis : Aqueous NaOH converts the C–F bond to a hydroxyl group, forming 4-bromo-3-(trifluoromethoxy)benzaldehyde.

-

Radical Reactions : Under Cu(I) catalysis, the C–F bond undergoes radical trifluoromethylation with CF₃SO₂Na, yielding perfluoroalkylated products .

Example :

Ar–F+CF3SO2NaCuI, DMFAr–CF3+NaF+SO2[5]

Electrophilic Aromatic Substitution

The trifluoromethoxy group directs electrophilic attacks to specific ring positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the ortho position relative to OCF₃ .

-

Halogenation : Bromine trifluoride (BrF₃) selectively substitutes hydrogen atoms at the meta position .

Regioselectivity :

The OCF₃ group’s strong electron-withdrawing effect deactivates the ring, favoring meta substitution over para .

Stability and Handling

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : 4-Bromo-3-(trifluoromethoxy)benzal fluoride serves as a crucial building block in the synthesis of complex organic molecules. Its unique functional groups allow for diverse chemical transformations, including nucleophilic substitutions and coupling reactions.

- Reagent in Organic Transformations : This compound is employed as a reagent in various organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Biology

- Modification of Biomolecules : The compound is utilized in modifying biomolecules, which is essential for developing bioactive compounds. Its reactivity allows for specific modifications that can enhance biological activity.

- Synthesis of Molecular Probes : It plays a role in synthesizing molecular probes used in biological research, enabling the study of various biochemical pathways.

Medicine

- Pharmaceutical Development : this compound is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients. Its structural characteristics make it suitable for designing new therapeutic agents.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating resistant infections .

Industry

- Agrochemicals Production : This compound is applied in the production of agrochemicals, where its reactivity can be harnessed to synthesize herbicides and pesticides.

- Dyes and Specialty Chemicals : It is also used in the manufacturing of dyes and specialty chemicals, benefiting from its unique properties that enhance color stability and performance.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of halogenated compounds similar to this compound. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| 4-Chloro-3-methyl derivative | 1 | MRSA |

| Dichloroaniline derivatives | 0.5 | S. aureus |

This study indicates that compounds with similar structural features possess potent antimicrobial properties, highlighting their potential use in medical applications.

Mécanisme D'action

The mechanism by which 4-Bromo-3-(trifluoromethoxy)benzal fluoride exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile, leading to the formation of a new bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds, facilitated by a palladium catalyst .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromobenzotrifluoride: Similar in structure but lacks the benzal fluoride moiety.

3-Bromo-4-(trifluoromethoxy)benzyl fluoride: Similar but with different positioning of the bromine and trifluoromethoxy groups.

Uniqueness

4-Bromo-3-(trifluoromethoxy)benzal fluoride is unique due to the combination of its bromine, trifluoromethoxy, and benzal fluoride groups, which confer distinct reactivity and applications compared to similar compounds .

Activité Biologique

4-Bromo-3-(trifluoromethoxy)benzal fluoride (CAS No. 2167351-62-2) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant research findings.

Structure and Properties

The compound features a bromine atom and a trifluoromethoxy group attached to a benzaldehyde moiety, which contributes to its unique chemical reactivity and biological profile. The chemical structure can be represented as follows:

Target Interactions

Similar compounds have been shown to interact with various biological targets, including:

- Carbonic Anhydrase II : Inhibition of this enzyme can lead to several therapeutic effects, particularly in cancer and inflammatory diseases.

- Cyclooxygenase Pathways : Compounds with similar structures have been found to influence cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory responses.

Mode of Action

The biological activities exhibited by related compounds include:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

These activities suggest that this compound may possess similar properties, although specific studies are required to confirm these effects.

Biological Activity Data

Recent studies have investigated the antimicrobial activity of fluorinated compounds against multidrug-resistant strains. For instance, derivatives with trifluoromethyl substitutions demonstrated significant inhibitory effects against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 0.25 µg/mL .

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 22 | 0.25 | S. aureus (MRSA) |

| 24 | 0.50 | S. aureus |

| 25 | 0.44 | S. aureus |

Case Studies

- Antimicrobial Efficacy : A study evaluated various fluoro and trifluoromethyl-substituted salicylanilide derivatives, including those similar to this compound. The results indicated that compounds with specific substitutions exhibited enhanced activity against resistant bacterial strains .

- Cytotoxicity Assessment : Compounds were also tested for cytotoxicity against Vero cells. Selectivity indices above 10 were noted for some derivatives, indicating a favorable therapeutic window for further development .

Propriétés

IUPAC Name |

1-bromo-4-(difluoromethyl)-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-5-2-1-4(7(10)11)3-6(5)15-8(12,13)14/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHJJCGFOQYEQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)OC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.